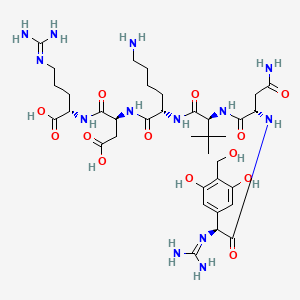
Pheganomycin DR
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pheganomycin DR is a peptide antibiotic produced by the bacterium Streptomyces cirratus. It consists of the nonproteinogenic amino acid (S)-2-(3,5-dihydroxy-4-hydroxymethyl)phenyl-2-guanidinoacetic acid and a proteinogenic core peptide. This compound has shown significant activity against mycobacteria, making it a promising candidate for the development of new antibiotics .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Pheganomycin DR is biosynthesized through a cooperative mechanism involving a peptide ligase and the ribosome. The biosynthetic gene cluster responsible for its production has been identified in Streptomyces cirratus. The cluster contains genes encoding multiple precursor peptides and enzymes for the synthesis of the nonproteinogenic amino acid . The peptide ligase PGM1, which has an ATP-grasp domain, links the precursor peptides with the nonproteinogenic amino acid .
Industrial Production Methods
Industrial production of this compound involves the fermentation of Streptomyces cirratus under controlled conditions. The fermentation broth is then processed to isolate and purify the compound. Advances in genome sequencing and metabolic engineering have facilitated the optimization of production yields .
Análisis De Reacciones Químicas
Types of Reactions
Pheganomycin DR undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in the nonproteinogenic amino acid can be oxidized under specific conditions.
Reduction: The guanidino group can be reduced to form different derivatives.
Substitution: The amino and hydroxyl groups can participate in substitution reactions to form various analogs.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the peptide structure .
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms of the guanidino group, and substituted analogs with modified amino and hydroxyl groups .
Aplicaciones Científicas De Investigación
Pheganomycin DR has a wide range of scientific research applications:
Chemistry: It serves as a model compound for studying peptide synthesis and modification.
Biology: It is used to investigate the biosynthetic pathways of peptide antibiotics.
Mecanismo De Acción
The mechanism of action of Pheganomycin DR involves the inhibition of cell wall biosynthesis in mycobacteria. The compound targets specific enzymes involved in the synthesis of peptidoglycan, a critical component of the bacterial cell wall. By inhibiting these enzymes, this compound disrupts cell wall formation, leading to cell lysis and death .
Comparación Con Compuestos Similares
Similar Compounds
Resorcinomycin: Another peptide antibiotic with a similar structure and activity against mycobacteria.
Vancomycin: A clinically important peptide antibiotic used to treat Gram-positive bacterial infections.
Daptomycin: Another peptide antibiotic with a different mechanism of action but similar therapeutic applications.
Uniqueness
Pheganomycin DR is unique due to its cooperative biosynthesis involving both ribosomal and non-ribosomal peptide synthesis mechanisms. This dual biosynthetic pathway allows for the incorporation of nonproteinogenic amino acids, enhancing its structural diversity and biological activity .
Propiedades
Número CAS |
69280-91-7 |
|---|---|
Fórmula molecular |
C36H59N13O13 |
Peso molecular |
881.9 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-(diaminomethylideneamino)-2-[3,5-dihydroxy-4-(hydroxymethyl)phenyl]acetyl]amino]-4-oxobutanoyl]amino]-3,3-dimethylbutanoyl]amino]hexanoyl]amino]-3-carboxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C36H59N13O13/c1-36(2,3)27(49-30(58)20(13-24(38)53)47-31(59)26(48-35(41)42)16-11-22(51)17(15-50)23(52)12-16)32(60)44-18(7-4-5-9-37)28(56)46-21(14-25(54)55)29(57)45-19(33(61)62)8-6-10-43-34(39)40/h11-12,18-21,26-27,50-52H,4-10,13-15,37H2,1-3H3,(H2,38,53)(H,44,60)(H,45,57)(H,46,56)(H,47,59)(H,49,58)(H,54,55)(H,61,62)(H4,39,40,43)(H4,41,42,48)/t18-,19-,20-,21-,26-,27+/m0/s1 |
Clave InChI |
VHDCHQAJYCLACL-CXKYVJKLSA-N |
SMILES isomérico |
CC(C)(C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C1=CC(=C(C(=C1)O)CO)O)N=C(N)N |
SMILES canónico |
CC(C)(C)C(C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(C1=CC(=C(C(=C1)O)CO)O)N=C(N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


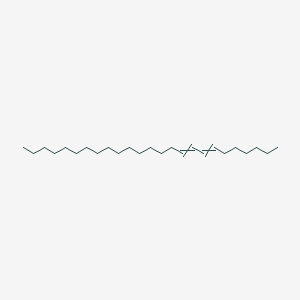

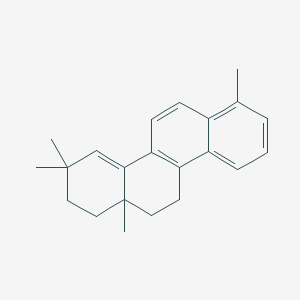

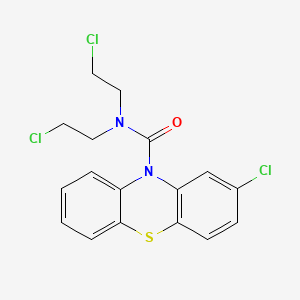

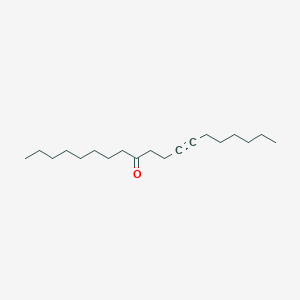
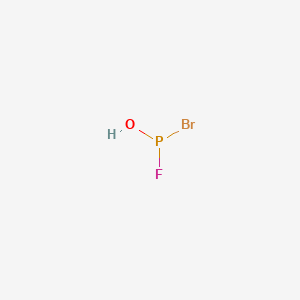
![N-[3-Chloro-3-(4-methylphenyl)prop-2-en-1-ylidene]hydroxylamine](/img/structure/B14476923.png)
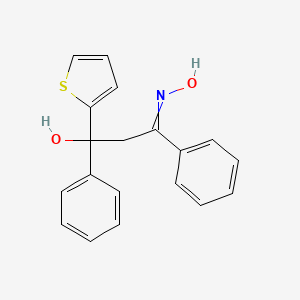

![1(2H)-Naphthalenone, 2-[(2-fluorophenyl)methylene]-3,4-dihydro-](/img/structure/B14476957.png)
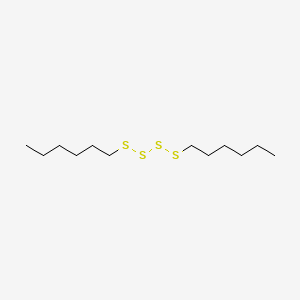
![1H-Naphth[2,3-f]isoindole-1,3,5,10(2H)-tetrone, 4,11-diamino-2-(3-propoxypropyl)-](/img/structure/B14476991.png)
